Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
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Description
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, also known as 5-TMDBPC, is an organoboron compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize other compounds, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary : The compound 1-Benzylpyrazole-4-boronic acid pinacol ester, which is similar to the compound you mentioned, can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . It can also be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
- Methods : The compound is used as a substrate in the presence of a palladium catalyst for the methylation process . The stability of boronate esters is studied using the LCMS technique .
- Results : The results of these studies provide valuable information about the stability of boronate esters and the methylation process of heteroaryl boronate esters .
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary : A compound similar to the one you mentioned, 2-HYDROXY-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE, is used in the preparation of modified C3 Betulinic acid derivatives as HIV maturation inhibitors .
- Methods : The compound is used in the synthesis of modified C3 Betulinic acid derivatives .
- Results : The synthesized derivatives act as HIV maturation inhibitors .
Application in Borylation Studies
- Field : Organic Chemistry
- Summary : The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which shares the tetramethyl-1,3,2-dioxaborolane group with the compound you mentioned, is used in borylation studies .
- Methods : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Results : These studies provide valuable insights into the borylation process and the properties of boronate esters .
Application in Synthesis of Crizotinib Derivatives
- Field : Medicinal Chemistry
- Summary : A compound similar to the one you mentioned, 2-HYDROXY-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE, is used in the preparation of crizotinib derivatives as SHIP2 inhibitors .
- Methods : This compound is used in the synthesis of crizotinib derivatives .
- Results : The synthesized derivatives act as SHIP2 inhibitors .
Application in Radiosynthesis
- Field : Radiochemistry
- Summary : The compound 1-Benzylpyrazole-4-boronic acid pinacol ester, which is similar to the compound you mentioned, can be used as a substrate in the preparation of bromodifluoromethylthiolated arenes, applicable in the radiosynthesis of [18F]ArylSCF3 compounds .
- Methods : The compound is used as a substrate in the radiosynthesis process .
- Results : The synthesized [18F]ArylSCF3 compounds can be used in various applications, including medical imaging .
Application in Coupling Reactions
- Field : Organic Chemistry
- Summary : The compound 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which shares the tetramethyl-1,3,2-dioxaborolane group with the compound you mentioned, can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Methods : This compound is used for coupling reactions with aryl iodides in the presence of a copper catalyst .
- Results : These studies provide valuable insights into the coupling process and the properties of aryl boronates .
properties
IUPAC Name |
benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-11-16(21-12-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTOHEZTSVNZCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682314 |
Source
|
Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | |
CAS RN |
1218790-32-9 |
Source
|
Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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